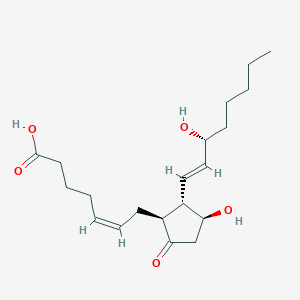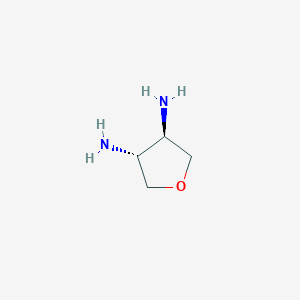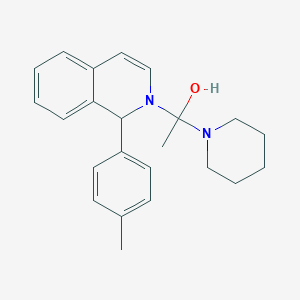
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves acylation, the Bischler-Napieralski reaction, reduction, and finally, salt formation with muriatic acid. The overall yield of this process has been reported to be 41.1% (Lin Xi, 2011).
Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been characterized using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR). Crystallography studies have provided detailed insights into the stereochemistry and crystal structure of this compound, revealing the spatial arrangement of its atoms and the configuration of its enantiomers (D. Mondeshka et al., 1992).
Chemical Reactions and Properties
Research into the chemical reactions of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has highlighted its potential as a precursor for various derivatives with biological activity. Its reactivity has been explored in the context of synthesizing anticonvulsant agents and understanding the structure-activity relationships of these compounds (R. Gitto et al., 2010).
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Complex Isoquinolines and Quinolizidines
- Field : Organic Chemistry
- Application : “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The outcomes of these syntheses were not provided in the source .
-
Study on Voluntary Ethanol Ingestion in Rats
- Field : Behavioral Neuroscience
- Application : An isoquinoline analogue, which could potentially be “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride”, was used in a study on voluntary ethanol ingestion in rats .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The outcomes of this study were not provided in the source .
-
Synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
- Field : Organic Chemistry
- Application : “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” can be used to synthesize "6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid" .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The outcomes of these syntheses were not provided in the source .
-
Synthesis of 6,7-DIMETHOXY-ISOQUINOLINE
- Field : Organic Chemistry
- Application : “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” can be used to synthesize "6,7-DIMETHOXY-ISOQUINOLINE" .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The outcomes of these syntheses were not provided in the source .
-
Synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Field : Organic Chemistry
- Application : “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” can be used to synthesize "7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline" .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The outcomes of these syntheses were not provided in the source .
-
Synthesis of 6-Methoxy-5,6,7,8-tetrahydroquinoline
- Field : Organic Chemistry
- Application : “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” can be used to synthesize "6-Methoxy-5,6,7,8-tetrahydroquinoline" .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The outcomes of these syntheses were not provided in the source .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-6,12H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOWAGCIRTUYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945970 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
2328-12-3 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2328-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2328-12-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)

![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)





![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)




